molecular formula C13H18N2O3S B093784 Tolpentamide CAS No. 1027-87-8

Tolpentamide

Cat. No. B093784
CAS RN: 1027-87-8
M. Wt: 282.36 g/mol
InChI Key: SHVCKTUQDUTJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolpentamide is a first-generation cyclopentyl-containing sulfonylurea with hypoglycemic activity1. However, it has never been marketed1.



Synthesis Analysis

The synthesis of Tolpentamide is not explicitly mentioned in the search results. However, the synthesis of a similar sulfonylurea drug, Tolbutamide, involves an addition reaction of p-toluene sulfonamide and butyl isocyanate in the presence of triethylamine and tetrahydrofuran2. The reaction requires heating at 55 °C for 30 minutes3. Please consult a relevant scientific literature or a chemical database for the specific synthesis process of Tolpentamide.



Molecular Structure Analysis

The molecular structure analysis of Tolpentamide is not explicitly mentioned in the search results. However, the molecular structure of a drug can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry methods4.



Chemical Reactions Analysis

The specific chemical reactions involving Tolpentamide are not detailed in the search results. However, the chemical reactions of a drug can be studied using various techniques such as spectrophotometry, chromatography, and mass spectrometry5.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of Tolpentamide are not detailed in the search results. However, the physical and chemical properties of a drug can be analyzed using various techniques such as differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy9.


Scientific Research Applications

  • Tox21 Update on Human Hazard Characterization of Chemicals : The Tox21 program, involving collaborative efforts from multiple U.S. agencies, aims to shift chemical hazard assessment from traditional animal toxicology studies to mechanism-based biological observations using in vitro assays. This approach, integrating data from diverse technologies and endpoints, represents a systems-biology approach to toxicology, crucial for comprehensive knowledge of chemical and biological/toxicological space (Tice, Austin, Kavlock, & Bucher, 2013).

  • Pharmacology of Lysergic Acid Diethylamide (LSD) : Research on LSD, a psychoactive substance, has revealed complex mechanisms of action, indicating the need for careful control in medical settings. Such studies highlight the importance of understanding the pharmacological properties of compounds like Tolpentamide (Passie, Halpern, Stichtenoth, Emrich, & Hintzen, 2008).

  • Insulinotropic Effect of Glibenclamide in NIDDM Patients : Research on the combined effects of GLP-I and glibenclamide, another sulfonylurea like Tolpentamide, in improving insulin secretion and glucose control in NIDDM patients underscores the relevance of studying interactions and combined treatments involving drugs like Tolpentamide (Gutniak, Juntti-Berggren, Hellström, Guenifi, Holst, & Efendic, 1996).

  • Tolperisone as a Centrally Acting Muscle Relaxant : Tolperisone, a drug similar in name to Tolpentamide, is a muscle relaxant with less sedative side effects. Understanding its pharmacokinetics, pharmacodynamics, and clinical use provides insights into the development and application of related compounds like Tolpentamide (Quasthoff, Möckel, Zieglgänsberger, & Schreibmayer, 2008).

  • Binding of Tolperisone Hydrochloride with Human Serum Albumin : Investigating the binding efficacy of Tolperisone Hydrochloride, a compound chemically related to Tolpentamide, with human serum albumin using multispectroscopic and molecular docking methods can provide valuable insights into the chemico-biological interactions and potential impacts on drug design and pharmacology (Rabbani, Lee, Ahmad, Baig, & Choi, 2018).

  • Efficacy and Safety of Tolperisone in Treatment of Muscle Spasms : Clinical trials like RESUME-1 assessing the efficacy and safety of Tolperisone for treating muscle spasms can inform the development and application of structurally or functionally related drugs such as Tolpentamide (Vaughan, Torres, & Kaye, 2021).

Safety And Hazards

The specific safety and hazards information for Tolpentamide is not detailed in the search results. However, safety data sheets (SDS) provide information about the potential hazards of a chemical and the necessary safety precautions101112.


Future Directions

The future directions for Tolpentamide are not explicitly mentioned in the search results. However, the field of therapeutic peptides, which includes drugs like Tolpentamide, continues to advance with the application of new technologies1314.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed and up-to-date information, please refer to specific scientific literature or databases.


properties

IUPAC Name

1-cyclopentyl-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-6-8-12(9-7-10)19(17,18)15-13(16)14-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCKTUQDUTJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046395
Record name Tolpentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolpentamide

CAS RN

1027-87-8
Record name Tolpentamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001027878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolpentamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOPENTYL-3-(P-TOSYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPENTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G278XM8KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolpentamide
Reactant of Route 2
Reactant of Route 2
Tolpentamide
Reactant of Route 3
Reactant of Route 3
Tolpentamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tolpentamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tolpentamide
Reactant of Route 6
Reactant of Route 6
Tolpentamide

Citations

For This Compound
2
Citations
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.